Cyclohexyl Methylphosphonate
Overview
Description
Cyclohexyl methylphosphonate is a compound that is related to a class of organophosphorus compounds. While the provided papers do not directly discuss cyclohexyl methylphosphonate, they do provide insights into the synthesis, structure, and reactivity of similar phosphorus-containing compounds, which can be extrapolated to understand cyclohexyl methylphosphonate.
Synthesis Analysis
The synthesis of phosphorus-containing compounds often involves the use of phosphine catalysis or reactions with phosphorus ylides. For example, the synthesis of cyclohexenes via phosphine-catalyzed [4 + 2] annulations is discussed, which could be related to the synthesis of cyclohexyl derivatives . Additionally, the synthesis of methyldiphenylphosphonium cyclopentadienylide provides insights into the synthesis of phosphonium salts, which are key intermediates in the synthesis of various phosphorus compounds . The synthesis of cycloalkylphosphonates from (phenylsulfonyl)methylphosphonate through bis-alkylation and desulfonation is another relevant method that could potentially be applied to the synthesis of cyclohexyl methylphosphonate .
Molecular Structure Analysis
The molecular structure of phosphorus compounds can be determined using spectroscopic and crystallographic methods. For instance, the zwitterionic structure of methyldiphenylphosphonium cyclopentadienylide has been characterized, which helps in understanding the electronic nature of phosphorus compounds . The solution and solid-state structures of diethyl(1-cyclohexenyl)methylphosphonate adducts with aldehydes have been elucidated, showing specific conformational preferences .
Chemical Reactions Analysis
Phosphorus compounds can undergo a variety of chemical reactions. The annulation reactions to form cyclohexenes are an example of how phosphorus ylides can be used to construct cyclic structures . The reactivity of phosphonates in hetero Diels-Alder reactions and their subsequent transformations into cyclohexenone derivatives demonstrate the versatility of phosphorus compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus compounds are influenced by their molecular structure. For example, the electron-donating ability of phosphorus ylides affects the properties of coordination complexes . The stability of hydrogen bonds in cyclam derivatives with methylphosphonic acid arms indicates the influence of intramolecular interactions on the properties of these compounds .
Relevant Case Studies
Case studies involving the synthesis and reactivity of phosphorus compounds provide practical insights. The synthesis of functionalized cyclohexenephosphonates and their inhibitory activity towards bacterial sialidases is a case study that demonstrates the application of these compounds in medicinal chemistry . The synthesis of cycloalkylphosphonates from (phenylsulfonyl)methylphosphonate showcases the utility of these methods in producing phosphorus-containing compounds .
Scientific Research Applications
Reactivation of Inhibited Acetylcholinesterase
Cyclohexyl methylphosphonofluoridate (cyclosarin, GF) is an organophosphate resistant to conventional oxime therapy. Research by Kuča & Patočka (2004) demonstrated that rat brain acetylcholinesterase (AChE), inhibited by cyclosarin, could be reactivated using specific pyridinium–oximes, contributing to potential treatments for organophosphate poisoning (Kuča & Patočka, 2004).
Quantification in Biological Samples
Evans et al. (2008) developed a method using liquid chromatography-mass spectrometry for quantifying cyclohexyl methylphosphonic acid (CMPA), a metabolite of cyclosarin, in biological samples. This advancement aids in understanding the metabolism and elimination pathways of such toxic agents (Evans et al., 2008).
Nanopore Detection of Nerve Agent Hydrolytes
Gupta et al. (2013) developed a sensitive nanopore-based method for detecting CMPA, a hydrolyte of the nerve agent cyclosarin. This method provides a novel approach for the identification and quantification of nerve agent metabolites (Gupta et al., 2013).
Synthesis of Oligonucleoside Methylphosphonates
Miller et al. (1983) explored the use of methylphosphonic dichloride for synthesizing protected oligonucleoside methylphosphonates, highlighting its potential in nucleic acid research (Miller et al., 1983).
Methylation for Detection by Gas Chromatography-Mass Spectrometry
Valdez, Leif, & Alcaraz (2016) presented a method for methylating phosphonic acids related to chemical warfare agents like cyclohexyl methylphosphonate, facilitating their detection and identification through gas chromatography-mass spectrometry. This method offers a safer and effective alternative for analytical purposes (Valdez, Leif, & Alcaraz, 2016).
Basic Hydrolysis of Phosphonates
Christol, Levy, & Marty (1968) studied the kinetics of hydrolysis of various phosphonates, including cyclohexylphosphonates. Their research contributes to understanding the chemical behavior and reactivity of such compounds (Christol, Levy, & Marty, 1968).
Biodegradation of Neutralized Nerve Agents
Elashvili (2005) investigated the biodegradation potential of various neutralized organophosphorus nerve agents, including O-cyclohexyl methylphosphonofluoridate (GF). The study reveals the possibilities of using specific enzymes for the destruction of neurotoxic chemical compounds (Elashvili, 2005).
Pharmacophore Modeling for Antidotal Therapy
Bhattacharjee, Musílek, & Kuča (2013) developed an in silico pharmacophore model to aid the discovery of novel antidotes against cyclosarin toxicity. This research is vital in the development of more effective treatments for organophosphate poisoning (Bhattacharjee, Musílek, & Kuča, 2013).
Synthesis of Poly(phosphonate)-Copolymers
Wolf, Naß, & Wurm (2016) presented the synthesis of cyclohexyl-substituted poly(phosphonate)-copolymers, which have adjustable glass transition temperatures and potential applications in materials science (Wolf, Naß, & Wurm, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclohexyloxy(methyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O3P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGLBJVTQMYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172924 | |
Record name | Cyclohexyl methylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl methylphosphonic acid | |
CAS RN |
1932-60-1 | |
Record name | Cyclohexyl methylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl methylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl methylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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